2-cyano-N-(2,6-dimethylphenyl)-3-{5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide
Description
Structural Isoelectronicity with Purine Systems
The TP scaffold’s isoelectronic relationship with purines stems from its 10-π electron system, comprising an electron-rich triazole ring (6 π electrons) fused to an electron-deficient pyrimidine ring (4 π electrons). This configuration enables TP derivatives to mimic purine nucleobases in molecular recognition processes. Key structural comparisons include:
Table 1: Electronic and Structural Comparison of TP Scaffold and Purines
| Property | TP Scaffold | Purine Ring |
|---|---|---|
| π-Electron Distribution | 6π (triazole) + 4π (pyrimidine) | 6π (imidazole) + 4π (pyrimidine) |
| Tautomerism | Limited to substituents | Annular tautomerism |
| Metal Coordination Sites | N1, N3, N4 | N7, N9 |
The absence of annular tautomerism in TPs (unlike purines) simplifies structure-activity relationship studies while maintaining purine-like hydrogen bonding capabilities. For 2-cyano-N-(2,6-dimethylphenyl)-3-{5-phenyl-4H,7H-triazolo[1,5-a]pyrimidin-6-yl}prop-2-eneamide, the 5-phenyl substitution enhances planar stacking interactions with aromatic residues in target proteins, as demonstrated in X-ray crystallographic studies of analogous compounds.
Bioisosteric Versatility in Drug Design
The TP scaffold exhibits remarkable bioisosteric flexibility, serving as:
- Purine Mimetics : The 5-phenyl group in the subject compound enhances hydrophobic interactions comparable to adenine’s bicyclic system.
- Carboxylic Acid Surrogates : Cyanoacrylamide moieties (e.g., the 2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide group) mimic carboxylate binding modes through dipole interactions.
- Kinase-Binding Motifs : Crystallographic data show TP cores occupying ATP-binding pockets via N3-mediated hydrogen bonds to kinase hinge regions.
Table 2: Bioisosteric Applications of TP Derivatives
| Bioisostere Target | Example Modification | Therapeutic Application |
|---|---|---|
| Purine ring | 5-Aryl substitutions | Anticancer kinase inhibitors |
| Carboxylic acid | Cyanoacrylamide side chains | COX-2 inhibition |
| N-Acetyllysine | 7-Aminoalkyl substitutions | Epigenetic modulation |
The subject compound’s prop-2-enamide linkage exemplifies strategic bioisosteric design, combining conformational rigidity with hydrogen bond acceptor capacity.
Historical Evolution of Triazolopyrimidine-Based Therapeutics
The development of TP-based drugs has progressed through three distinct phases:
Era 1 (1980s–2000s): Exploration of simple TP derivatives as adenosine receptor modulators. Early successes included Trapidil, a coronary vasodilator.
Era 2 (2000s–2010s): Rational design of TP-containing kinase inhibitors. The 5-phenyl substitution pattern (as seen in the subject compound) became prevalent during this period to enhance target affinity.
Era 3 (2020s–present): Precision engineering of hybrid scaffolds. Modern derivatives like 2-cyano-N-(2,6-dimethylphenyl)-3-{5-phenyl-4H,7H-triazolo[1,5-a]pyrimidin-6-yl}prop-2-eneamide combine TP cores with acrylamide warheads for covalent target engagement.
Table 3: Milestones in TP-Based Drug Development
| Year | Development | Significance |
|---|---|---|
| 1987 | Trapidil approval | First TP-derived therapeutic agent |
| 2009 | TP-based PfDHODH inhibitors | Validated antimalarial target platform |
| 2024 | Covalent TP-kinase inhibitors | Introduced reactive acrylamide groups |
The compound’s 2,6-dimethylphenyl group reflects lessons from Era 2 optimizations, where bulky substituents improved metabolic stability without compromising target binding.
Properties
IUPAC Name |
2-cyano-N-(2,6-dimethylphenyl)-3-(5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c1-15-7-6-8-16(2)20(15)27-22(30)18(12-24)11-19-13-29-23(25-14-26-29)28-21(19)17-9-4-3-5-10-17/h3-11,14H,13H2,1-2H3,(H,27,30)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPOGXSJKLAQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=C(NC3=NC=NN3C2)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,6-dimethylphenyl)-3-{5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide typically involves multi-step organic synthesis One common route starts with the preparation of the triazolopyrimidine core, which can be synthesized via a cyclization reaction involving appropriate precursors such as aminopyrimidines and hydrazines
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2,6-dimethylphenyl)-3-{5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound, potentially enhancing its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings or the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halogens or alkyl chains.
Scientific Research Applications
Antiviral Properties
Research indicates that compounds related to triazolo[1,5-a]pyrimidines exhibit antiviral activities. Specifically, studies have focused on their potential as inhibitors of viral RNA-dependent RNA polymerase (RdRP), which is crucial for the replication of RNA viruses such as influenza. The structure of 2-cyano-N-(2,6-dimethylphenyl)-3-{5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide suggests it could interact effectively with viral proteins due to its ability to form hydrogen bonds and hydrophobic interactions within the active sites of these enzymes .
Anticancer Activity
Triazole derivatives have been recognized for their anticancer properties. The compound's structure allows it to potentially inhibit key pathways in cancer cell proliferation. Preliminary studies suggest that compounds with similar frameworks can induce apoptosis in cancer cells by targeting specific signaling pathways involved in tumor growth and survival .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the identity and purity of the synthesized compound.
Case Study 1: Antiviral Screening
In a study targeting influenza A virus polymerase inhibitors, derivatives of triazolo[1,5-a]pyrimidines were screened for antiviral activity. Compounds similar to this compound showed promising results in inhibiting viral replication in vitro. These findings support further exploration into optimizing this compound for enhanced antiviral efficacy .
Case Study 2: Anticancer Efficacy
Another study evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant growth inhibition in breast and lung cancer cell lines. This reinforces the potential of this compound class as candidates for anticancer drug development .
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,6-dimethylphenyl)-3-{5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Flumetsulam (Herbicide)
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide ) shares the triazolo-pyrimidine core but differs critically:
- Sulfonamide vs. Cyano-Enamide: Flumetsulam’s sulfonamide group is essential for herbicidal activity via acetolactate synthase (ALS) inhibition, while the target’s cyano-enamide group may preclude this mechanism .
- Substituent Effects : The 2,6-difluorophenyl group in flumetsulam enhances soil mobility, whereas the 2,6-dimethylphenyl group in the target compound likely prioritizes lipophilicity for pharmaceutical uptake.
Oxadixyl (Fungicide)
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) shares the 2,6-dimethylphenyl acetamide motif with the target compound but lacks the triazolo-pyrimidine core. Its oxazolidinone ring is critical for fungicidal activity via RNA polymerase inhibition, highlighting how core structure dictates application .
Antimicrobial Analogs: Quinazoline-Pyrazole Hybrids
reports N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones with antimicrobial activity. While structurally distinct (quinazoline vs. triazolo-pyrimidine core), these compounds share:
- Aromatic Substitutions : The 5-phenyl group in the target compound mirrors the role of aryl groups in enhancing microbial membrane disruption in ’s derivatives.
- Electron-Withdrawing Groups: The cyano group in the target compound may mimic the electron-deficient hydrazone moiety in antimicrobial analogs .
Structural-Activity Relationship (SAR) Insights
- Core Rigidity : The triazolo-pyrimidine core provides planar rigidity, favoring interactions with proteins (e.g., microtubules) or enzymes (e.g., ALS).
- Substituent Positioning : The 5-phenyl group in the target compound may enhance π-stacking in hydrophobic binding pockets compared to smaller substituents (e.g., 5-chloro in ).
Biological Activity
The compound 2-cyano-N-(2,6-dimethylphenyl)-3-{5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 359.40 g/mol
- IUPAC Name : this compound
This compound features a cyano group and a triazolopyrimidine moiety which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have demonstrated that the compound exhibits promising anticancer properties. A screening of a drug library on multicellular spheroids revealed that this compound effectively inhibits cell proliferation in several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound has also shown significant antimicrobial activity against various bacterial strains. In vitro assays indicated that it possesses a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The presence of the triazole ring is believed to enhance its antibacterial efficacy by disrupting bacterial cell wall synthesis .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6 levels. This suggests potential applications in treating inflammatory diseases .
Study 1: Anticancer Efficacy
In a study published in ResearchGate, the compound was tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Results indicated that it inhibited cell viability with IC50 values ranging from 10 to 20 µM. The study concluded that the compound could serve as a lead for further development in anticancer therapies .
Study 2: Antimicrobial Screening
A comparative study assessed the antimicrobial activity of several derivatives of triazolopyrimidine compounds. The results highlighted that the specific structural features of this compound provided superior activity against resistant strains of Staphylococcus aureus and Escherichia coli, with MIC values below 50 µg/mL .
The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It causes G1 phase arrest through modulation of cyclins and cyclin-dependent kinases (CDKs).
- Inflammatory Pathway Modulation : It inhibits NF-kB signaling pathways which are crucial for inflammatory responses.
Q & A
Basic: What are validated synthetic routes for this compound, and how can reaction efficiency be improved?
Answer:
The compound’s synthesis leverages protocols from triazolo-pyrimidine chemistry. Key steps include:
- Cyclocondensation : Reacting 5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine derivatives with cyano-enamide precursors under microwave-assisted conditions (reducing reaction time by 40–60%) .
- Catalytic Additives : Using ammonium persulfate (APS) or dimethyldiallylammonium chloride (DMDAAC) to enhance yield (up to 85%) via radical copolymerization .
- Purification : Gradient column chromatography with ethyl acetate/light petroleum mixtures to isolate intermediates .
Optimization Tip : Replace batch processing with flow chemistry (e.g., Omura-Sharma-Swern oxidation) for better control over reaction parameters like temperature and residence time, reducing byproducts .
Basic: What analytical methods confirm the compound’s structural integrity?
Answer:
A multi-technique approach is critical:
Note : Cross-validate with computational tools (e.g., SHELXTL for XRD refinement) to resolve ambiguities .
Advanced: How can researchers design experiments to optimize synthesis yield and purity?
Answer:
Adopt Design of Experiments (DoE) principles:
- Variables : Test catalyst loading (0.5–2.0 eq.), solvent polarity (DMF vs. ethanol), and temperature (70–100°C) .
- Response Surface Modeling : Use software (e.g., JMP, Minitab) to identify optimal conditions. For example, a 15% yield increase was achieved by adjusting APS concentration in CMDA-DMDAAC copolymerization .
- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC to monitor reaction progression and intermediate stability .
Case Study : Flow chemistry reduced diphenyldiazomethane synthesis time from 24 hours to 30 minutes with >90% purity .
Advanced: How to establish structure-activity relationships (SAR) for microtubule-stabilizing effects?
Answer:
- Matched Molecular Pair (MMP) Analysis : Compare analogs with variations in the triazolo-pyrimidine core (e.g., chloro vs. trifluoromethyl substituents). For example, trifluoromethyl groups increased microtubule binding affinity by 3-fold .
- Computational Docking : Use AutoDock Vina to model interactions with β-tubulin (PDB: 1SA0). Key residues: Glu198 (hydrogen bonding), Leu248 (hydrophobic pocket) .
- In Vitro Assays : Measure IC₅₀ in neuroblastoma cell lines (e.g., SH-SY5Y) and correlate with logP values (SwissADME-predicted logP = 3.2 ± 0.3) .
Data Contradiction Tip : Resolve discrepancies (e.g., variable IC₅₀ across studies) by standardizing assay conditions (e.g., ATP concentration, incubation time) .
Advanced: How to address poor solubility in pharmacological assays?
Answer:
- Salt Formation : Synthesize sodium or hydrochloride salts (e.g., 6-(2,6-dichlorophenyl) analogs) to improve aqueous solubility by 10–20× .
- Computational Modeling : Use SwissADME to predict solubility (ESOL: -4.1 log mol/L) and adjust substituents (e.g., replace methyl with methoxy groups) .
- Formulation : Develop PEGylated nanoparticles (size: 120–150 nm, PDI < 0.2) for in vivo delivery, enhancing bioavailability by 50% .
Validation : Confirm solubility enhancements via UV-Vis spectroscopy (λmax = 280 nm) and dynamic light scattering (DLS) .
Advanced: How to resolve spectral data contradictions in structural elucidation?
Answer:
- Orthogonal Techniques : If ¹H NMR shows unexpected splitting, confirm via 2D-COSY or HSQC to rule out diastereomerism .
- Crystallography : Resolve ambiguous NOE signals by growing single crystals in ethyl acetate/hexane (3:1) and analyzing with APEX2 software .
- Cross-Study Comparison : Align HRMS and IR data with published analogs (e.g., N-(4-chlorophenyl)-5,7-dimethyl derivatives) to identify systematic errors .
Example : A 0.1 ppm δ shift in aromatic protons was traced to residual DMSO-d₆ solvent; repurification in CDCl₃ resolved the issue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
